3-iso-Propoxyphenethyl alcohol
Overview
Description
3-iso-Propoxyphenethyl alcohol: is an organic compound with the molecular formula C11H16O2 . It is a type of phenethyl alcohol where the phenyl ring is substituted with an iso-propoxy group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydration of Alkenes: One common method for preparing alcohols, including 3-iso-Propoxyphenethyl alcohol, is the hydration of alkenes.
Reduction of Carbonyl Compounds: Another method involves the reduction of carbonyl compounds, such as aldehydes or ketones, using reducing agents like sodium borohydride or lithium aluminum hydride.
Grignard Reaction: The Grignard reaction is also a viable synthetic route.
Industrial Production Methods:
Hydration of Ethene: On an industrial scale, alcohols like this compound can be produced by the hydration of ethene using phosphoric acid as a catalyst at high temperatures and pressures.
Catalytic Hydrogenation: Another industrial method involves the catalytic hydrogenation of carbon monoxide in the presence of a suitable catalyst, such as zinc oxide-chromic oxide.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-iso-Propoxyphenethyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sulfuric acid.
Esterification: Carboxylic acids, acid anhydrides, acid chlorides, and acid catalysts.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alkanes, secondary alcohols.
Substitution: Halides, ethers.
Esterification: Esters.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-iso-Propoxyphenethyl alcohol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a substrate in various catalytic reactions to study reaction mechanisms and catalyst efficiency.
Biology and Medicine:
Pharmaceuticals: This compound is investigated for its potential use in the development of new drugs due to its unique structural properties.
Biochemical Research: It is used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Phenethyl Alcohol: Similar in structure but lacks the iso-propoxy group, making it less hydrophobic.
Benzyl Alcohol: Contains a benzyl group instead of a phenethyl group, leading to different reactivity and applications.
Iso-propyl Alcohol: A simpler alcohol with a different functional group arrangement, used primarily as a solvent and disinfectant.
Uniqueness:
Structural Uniqueness: The presence of the iso-propoxy group at the third position of the phenethyl ring gives 3-iso-Propoxyphenethyl alcohol unique chemical and physical properties.
Reactivity: Its reactivity profile differs from other similar compounds due to the specific arrangement of functional groups.
Properties
IUPAC Name |
2-(3-propan-2-yloxyphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9,12H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRQGKROEKKUPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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